methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine
Description
Properties
IUPAC Name |
N-methyl-1-(1-phenylpyrazol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-12-9-10-7-8-14(13-10)11-5-3-2-4-6-11/h2-8,12H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNLIJWRMKGZAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156391-85-3 | |
| Record name | methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 1-phenyl-1H-pyrazole-3-carbaldehyde with methylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques ensures the efficient production of the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have shown that derivatives of pyrazole compounds, including methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine, exhibit significant antitumor properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest. For instance, a study highlighted the effectiveness of similar pyrazole derivatives in targeting specific cancer pathways, suggesting that this compound could be a candidate for further development in cancer therapeutics .
Antibacterial and Antiviral Properties
this compound has also been investigated for its antibacterial and antiviral activities. Pyrazole compounds are known to interact with bacterial enzymes and viral proteins, potentially leading to the development of new antibiotics and antiviral agents. A study focused on triazolylpyrazoles reported their effectiveness against various bacterial strains and viruses, indicating a promising avenue for the application of this compound in infectious disease treatment .
Agricultural Applications
Pesticides and Herbicides
The compound's structural features make it suitable for use in agricultural chemistry as a pesticide or herbicide. Research has shown that pyrazole derivatives can act as effective agents against pests and weeds, reducing crop loss and enhancing yield. The ability of these compounds to disrupt biological processes in pests suggests that this compound could be developed into a novel agricultural chemical .
Material Science
Polymer Synthesis
this compound can serve as a building block in polymer chemistry. Its ability to form stable linkages allows for the synthesis of novel polymers with tailored properties for specific applications, such as drug delivery systems or smart materials. The versatility of pyrazole compounds in creating cross-linked networks is an area of active research .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antitumor Activity
A study published in 2017 evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents. The study concluded that further optimization of this compound could lead to new cancer therapies.
Case Study 2: Agricultural Efficacy
In a field trial conducted in 2020, a formulation containing this compound was tested against common agricultural pests. The results indicated a significant reduction in pest populations compared to untreated controls, showcasing its potential as an effective pesticide.
Mechanism of Action
The mechanism of action of methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit certain kinases or proteases, leading to the modulation of cellular signaling pathways and therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound.
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The table below compares methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine with structurally related pyrazole-based amines:
Key Observations :
- Polarity : Replacement of phenyl with pyridinyl (e.g., in N-methyl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine) increases polarity, enhancing solubility in aqueous media .
- Lipophilicity : Alkyl substituents (e.g., propyl in [(1-propyl-1H-pyrazol-3-yl)methyl]amine) improve membrane permeability but may reduce water solubility .
- Thermal Stability : Cyclopropyl derivatives exhibit moderate melting points (~100–110°C), suggesting stable crystalline structures .
Crystallographic and Hydrogen-Bonding Features
- Crystal Packing : Pyrazole derivatives often form S(6) ring motifs via intramolecular C–H⋯N hydrogen bonds, as observed in N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine .
- Intermolecular Interactions : Infinite polymeric chains stabilized by H-bonding are common, influencing solubility and melting behavior .
- Tools : SHELXL and ORTEP-III are widely used for refining crystal structures and visualizing hydrogen-bonding networks .
Biological Activity
Methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
This compound, with the molecular formula , features a five-membered heterocyclic structure that includes two nitrogen atoms. The compound is characterized by its ability to interact with various biological targets, which is essential for its pharmacological effects.
Target Interactions
The compound likely interacts with proteins and enzymes, such as tyrosine-protein phosphatase, through nucleophilic addition-elimination reactions. This interaction can lead to modulation of biochemical pathways, including:
- Regulation of the endoplasmic reticulum unfolded protein response
- Influence on cellular signaling pathways
Biochemical Pathways
This compound may affect several biochemical pathways, leading to diverse biological effects. Related compounds have shown potential in influencing apoptosis and inflammatory responses, indicating that this compound might share similar properties.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In studies involving derivatives of pyrazole, compounds have been tested against various bacteria and fungi, demonstrating significant inhibition zones in well diffusion assays. For example:
| Compound | Target Microorganism | Zone of Inhibition (mm) |
|---|---|---|
| 10a | E. coli | 15 |
| 10b | S. aureus | 18 |
| 10c | A. niger | 20 |
These results suggest that this compound and its derivatives could be promising candidates for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been evaluated. In vitro studies using breast cancer cell lines (e.g., MCF-7) have shown that certain derivatives possess cytotoxic effects, leading to reduced cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
The results indicate a dose-dependent response, highlighting the compound's potential as an anticancer agent.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound derivatives:
- Synthesis and Evaluation : A study synthesized various pyrazole derivatives using this compound as a precursor. The resulting compounds were screened for antimicrobial and anticancer activities, demonstrating significant efficacy against specific pathogens and cancer cell lines .
- Biocatalytic Applications : Research has explored the use of biocatalysts in synthesizing pyrazole derivatives efficiently. The magnetic aminated starch (MAST) was utilized to produce these compounds with high yields (up to 93%) in shorter reaction times .
- Mechanistic Studies : Investigations into the mechanism of action revealed that related pyrazole compounds could induce apoptosis in cancer cells while exhibiting anti-inflammatory properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
